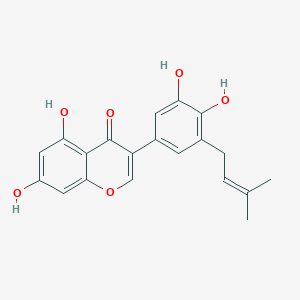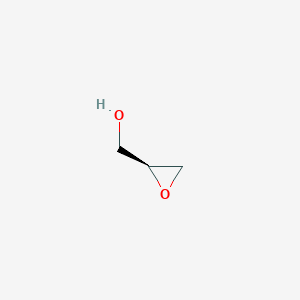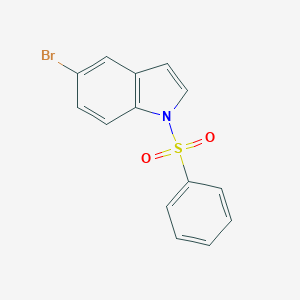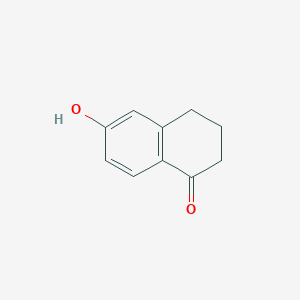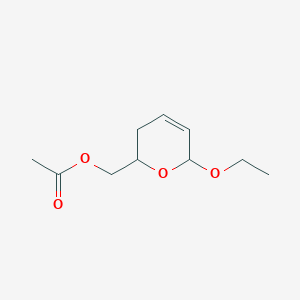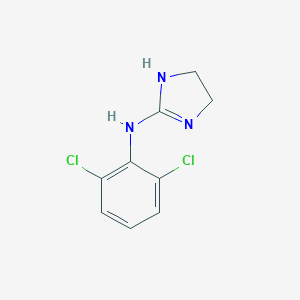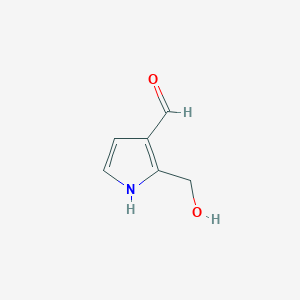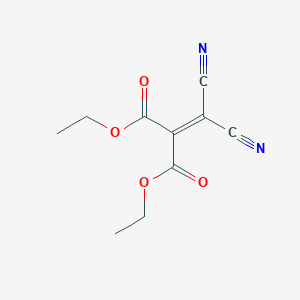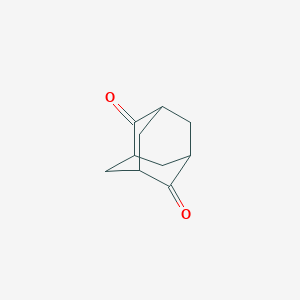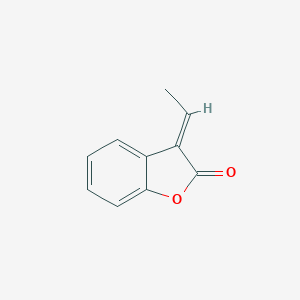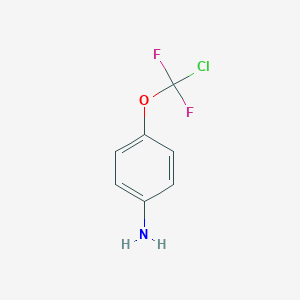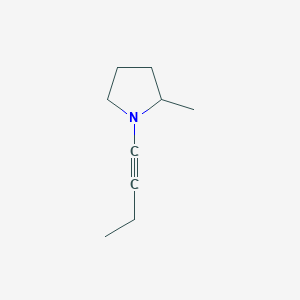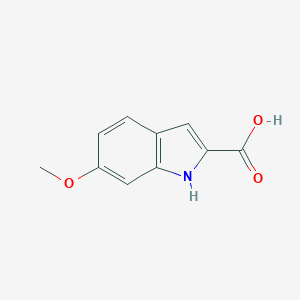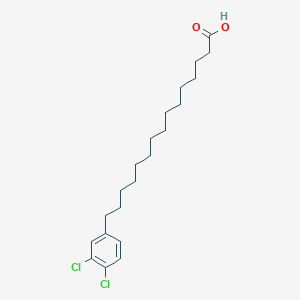
15-(3,4-二氯苯基)十五烷酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-(3,4-dichlorophenyl)pentadecanoic acid is a chemical compound with the molecular formula C21H32Cl2O2 and a molecular weight of 387.38 g/mol . It is also known by its synonyms, such as benzenepentadecanoic acid, 3,4-dichloro . This compound is characterized by the presence of a dichlorophenyl group attached to a pentadecanoic acid chain.
科学研究应用
15-(3,4-dichlorophenyl)pentadecanoic acid has several scientific research applications, including:
作用机制
Target of Action
It is known that pentadecanoic acid (c15:0), a related compound, has broad activities relevant to protecting cardiometabolic, immune, and liver health .
Mode of Action
Pentadecanoic acid (c15:0) is known to activate ampk and inhibit mtor, both of which are core components of the human longevity pathway .
Biochemical Pathways
Pentadecanoic acid (c15:0) has been shown to have dose-dependent, broad anti-inflammatory and antiproliferative activities involving 36 biomarkers across 10 systems .
Result of Action
Pentadecanoic acid (c15:0) has been shown to have dose-dependent and clinically relevant activities across numerous human cell-based systems .
Action Environment
These studies suggest potential roles in cardiometabolic, immune, and liver health, as well as in longevity pathways
准备方法
The synthesis of 15-(3,4-dichlorophenyl)pentadecanoic acid typically involves the reaction of 3,4-dichlorobenzene with pentadecanoic acid under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
15-(3,4-dichlorophenyl)pentadecanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group or other reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
15-(3,4-dichlorophenyl)pentadecanoic acid can be compared with other similar compounds, such as:
3,4-dichlorophenylacetic acid: This compound has a shorter carbon chain and different chemical properties.
3,4-dichlorophenylbutyric acid: Similar to the above, but with a four-carbon chain.
3,4-dichlorophenylhexanoic acid: This compound has a six-carbon chain and different reactivity.
The uniqueness of 15-(3,4-dichlorophenyl)pentadecanoic acid lies in its specific structure, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
15-(3,4-dichlorophenyl)pentadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32Cl2O2/c22-19-16-15-18(17-20(19)23)13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(24)25/h15-17H,1-14H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQGGGVGFUGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCCCCCCCCCCCC(=O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371104 |
Source


|
| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116409-73-5 |
Source


|
| Record name | 15-(3,4-dichlorophenyl)pentadecanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15-(3,4-Dichlorophenyl)pentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
